
3-(Pyridin-2-yl)oxetan-3-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Pyridin-2-yl)oxetan-3-amine hydrochloride is a chemical compound with the molecular formula C8H11ClN2O It is a derivative of oxetane, a four-membered ring containing one oxygen atom, and pyridine, a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridin-2-yl)oxetan-3-amine hydrochloride typically involves the reaction of pyridine derivatives with oxetane intermediates. One common method includes the aza-Michael addition of heterocyclic aromatic amines to α,β-unsaturated esters, followed by cyclization to form the oxetane ring . The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
3-(Pyridin-2-yl)oxetan-3-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring or the oxetane ring can be functionalized.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane oxides, while reduction can produce amine derivatives. Substitution reactions can lead to various functionalized pyridine or oxetane compounds.
Scientific Research Applications
3-(Pyridin-2-yl)oxetan-3-amine hydrochloride has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound can be used in the study of biological pathways and enzyme interactions due to its unique structure.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Pyridin-2-yl)oxetan-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(Pyridin-3-yl)oxetan-3-amine dihydrochloride: A similar compound with a different position of the pyridine ring.
Azetidine derivatives: Compounds with a similar four-membered ring structure but different heteroatoms.
Pyrrolidine derivatives: Five-membered ring compounds with nitrogen atoms.
Uniqueness
3-(Pyridin-2-yl)oxetan-3-amine hydrochloride is unique due to its combination of the oxetane and pyridine rings, providing distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.
Properties
Molecular Formula |
C8H11ClN2O |
|---|---|
Molecular Weight |
186.64 g/mol |
IUPAC Name |
3-pyridin-2-yloxetan-3-amine;hydrochloride |
InChI |
InChI=1S/C8H10N2O.ClH/c9-8(5-11-6-8)7-3-1-2-4-10-7;/h1-4H,5-6,9H2;1H |
InChI Key |
JIISZKTXSVYURT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)(C2=CC=CC=N2)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




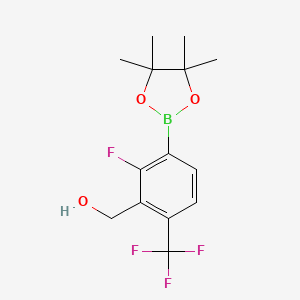
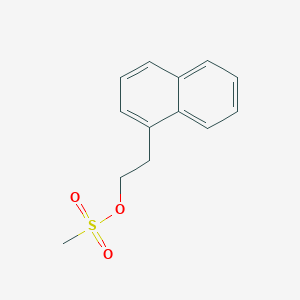
![2-([1,1'-Biphenyl]-4-yl)-3-nitrosoimidazo[1,2-a]pyrimidine](/img/structure/B14016280.png)
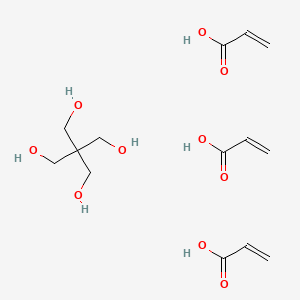
![2-[(2,4,5-Triethoxyphenyl)methylidene]propanedinitrile](/img/structure/B14016283.png)

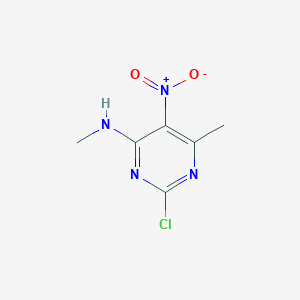
![(8-chloro-3,5-dihydro-2H-furo[2,3-f]indol-2-yl)methyl acetate](/img/structure/B14016311.png)
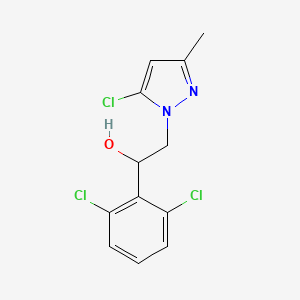
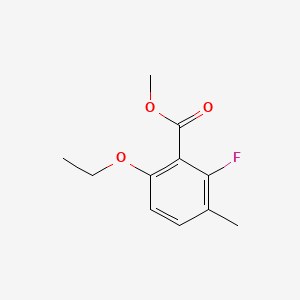
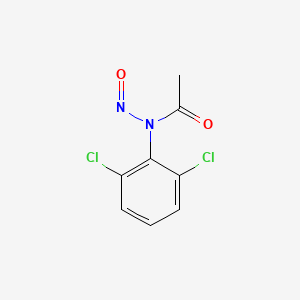
![2-[Bis(3,5-dibromo-4-methoxyphenyl)methyl]benzoic acid](/img/structure/B14016325.png)
